2,4,8-Trichloro-7-methoxyquinoline
Overview
Description
The compound 2,4,8-Trichloro-7-methoxyquinoline is a chlorinated methoxyquinoline, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related methoxyquinolines and their derivatives have been studied for their potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of methoxyquinoline derivatives often involves multi-step reactions including cyclization, nitrification, chlorination, and other functional group transformations. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination steps . Similarly, methoxy-indoloisoquinolines were synthesized using the Bischler-Napieralski reaction followed by reduction, cyclization, and dehydrogenation .
Molecular Structure Analysis
The molecular structure of methoxyquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents such as methoxy groups and chloro groups can significantly influence the electronic and steric properties of the molecule. The structure of synthesized compounds is typically confirmed using techniques like 1H NMR and mass spectrometry (MS) .
Chemical Reactions Analysis
Methoxyquinolines can undergo various chemical reactions, including nucleophilic substitutions and dehalogenation. For example, the reaction of chloro-nitroquinolines with dimethylamine in alcohol can lead to aminodehalogenation products and nucleophilic substitution of methoxy groups . These reactions are crucial for modifying the structure of the quinoline core and introducing new functional groups that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyquinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and nitro groups can affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the papers suggest that these compounds can be obtained in high yields under mild reaction conditions, which is advantageous for large-scale production .
Scientific Research Applications
Chemosensors for Metal Ions
2,4,8-Trichloro-7-methoxyquinoline and its derivatives have been studied for their potential as chemosensors. For instance, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has shown selective responsiveness to Cd2+ ions, making it potentially useful in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Reactivity Studies
The synthesis and reactivity of halogenated quinolines, including those similar to 2,4,8-Trichloro-7-methoxyquinoline, are of significant interest in scientific research. These compounds are synthesized and studied for various chemical properties and reactions. For example, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine, and the process involved condensation, cyclization, hydrolysis, decarboxylation, and chlorination (Jiang, 2010).
Fluorescence Analysis
The fluorescence properties of quinolines are another area of research. Studies have been conducted on compounds like 6-methoxyquinoline and 4,7-dichloroquinoline to understand their photochemical reactivity and fluorescence characteristics, which could have various applications in chemical analysis (Fidanza & Aaron, 2010).
Luminescence Properties
The study of luminescence properties of quinolines, including those structurally similar to 2,4,8-Trichloro-7-methoxyquinoline, is an active area of research. These studies include the synthesis of cyano functionalized quinolines and investigation of their fluorescence properties, which could have implications in materials science and photonics (Enoua et al., 2009).
Antimicrobial Studies
Research has also been conducted on the antimicrobial properties of quinoline derivatives. For example, a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, was synthesized and studied for its antimicrobial activity, showing potential as an effective agent against various bacterial and fungal strains (Murugavel et al., 2017).
Herbicidal Potential
The quinoline skeleton, including compounds similar to 2,4,8-Trichloro-7-methoxyquinoline, is used in the design of herbicidal compounds. For instance, 8-Methoxyquinoline-5-Amino Acetic Acid, synthesized from 5-amino-8-methoxyquinoline, showed herbicidal activity, indicating the potential of such compounds in agricultural applications (A. E. et al., 2015).
Safety And Hazards
The safety and hazards associated with 2,4,8-Trichloro-7-methoxyquinoline are not explicitly mentioned in the search results. However, general precautionary statements include keeping the product out of reach of children, avoiding contact with air and water due to possible violent reaction and flash fire, and handling under inert gas3.
Future Directions
The future directions for 2,4,8-Trichloro-7-methoxyquinoline are not explicitly mentioned in the search results. However, its fluorescence properties make it ideal for use in photoluminescent devices1, suggesting potential applications in this area.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
properties
IUPAC Name |
2,4,8-trichloro-7-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUHYCICHPKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383210 | |
Record name | 2,4,8-trichloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-Trichloro-7-methoxyquinoline | |
CAS RN |
893620-26-3 | |
Record name | 2,4,8-trichloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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